

# Ornipressin Acetate: A Technical Guide to its Structure and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ornipressin acetate

Cat. No.: B14750789

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## Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant applications in surgical and clinical settings for achieving hemostasis. This technical guide provides an in-depth overview of the chemical structure and a representative method for the synthesis of **Ornipressin acetate**. It includes a detailed breakdown of its physicochemical and biological properties, a comprehensive protocol for its synthesis via solid-phase peptide synthesis (SPPS), and methodologies for its purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide drug development and related fields.

## Introduction

Ornipressin is a nonapeptide and a synthetic derivative of the natural hormone arginine vasopressin (AVP). The key structural modification in Ornipressin is the substitution of the arginine residue at position 8 with ornithine. This alteration confers a more specific agonistic activity towards the vasopressin V1a receptor, resulting in potent vasoconstrictive effects with reduced antidiuretic activity compared to AVP.[1] Its primary clinical utility lies in its ability to control local blood flow during surgical procedures.[1] This guide details the molecular architecture of **Ornipressin acetate** and outlines a robust methodology for its chemical synthesis.

## Structure and Properties of Ornipressin Acetate

Ornipressin is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. The C-terminus is an amide, and the amino acid at position 8 is L-ornithine. The acetate salt form is common for formulation.

### Chemical Structure

The primary amino acid sequence of Ornipressin is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH<sub>2</sub>. A disulfide bond connects the Cys<sup>1</sup> and Cys<sup>6</sup> residues, forming a cyclic hexapeptide ring with a tripeptide tail.

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Caption: 2D Chemical Structure of Ornipressin.

### Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ornipressin acetate**.

Property	Value	Reference(s)
Molecular Formula	C <sub>45</sub> H <sub>63</sub> N <sub>13</sub> O <sub>12</sub> S <sub>2</sub> (free base)	[1]
Molecular Weight	1042.19 g/mol (free base)	[1]
CAS Number	914453-98-8	[1]
Appearance	White to off-white powder	[1]
Purity (HPLC)	≥98%	[1]
Solubility	DMSO: 10 mg/ml, PBS (pH 7.2): 20 mg/ml	
Storage Temperature	-20°C	[1]

## Biological Activity

Ornipressin is a potent agonist of the vasopressin V1a receptor. Its binding to V1a receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[2]

The table below presents its activity at various receptors.

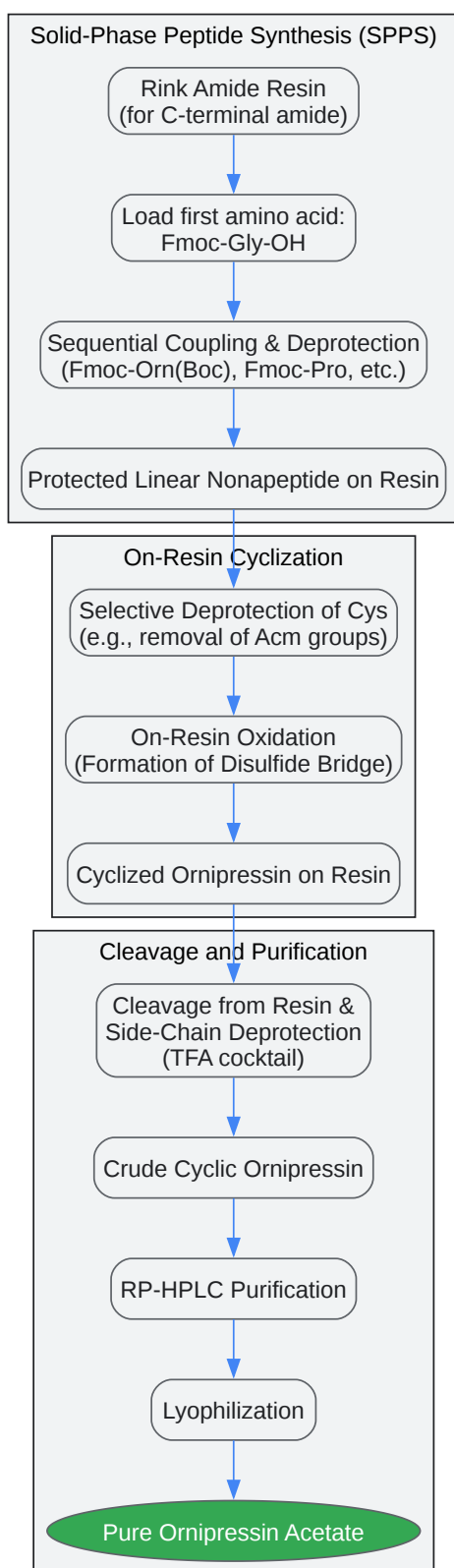
Receptor Target	EC <sub>50</sub> (nM) - Human Receptors	Reference(s)
Vasopressin V1a	0.69	
Vasopressin V2	0.45	
Vasopressin V1b	7.5	
Oxytocin Receptor	71	

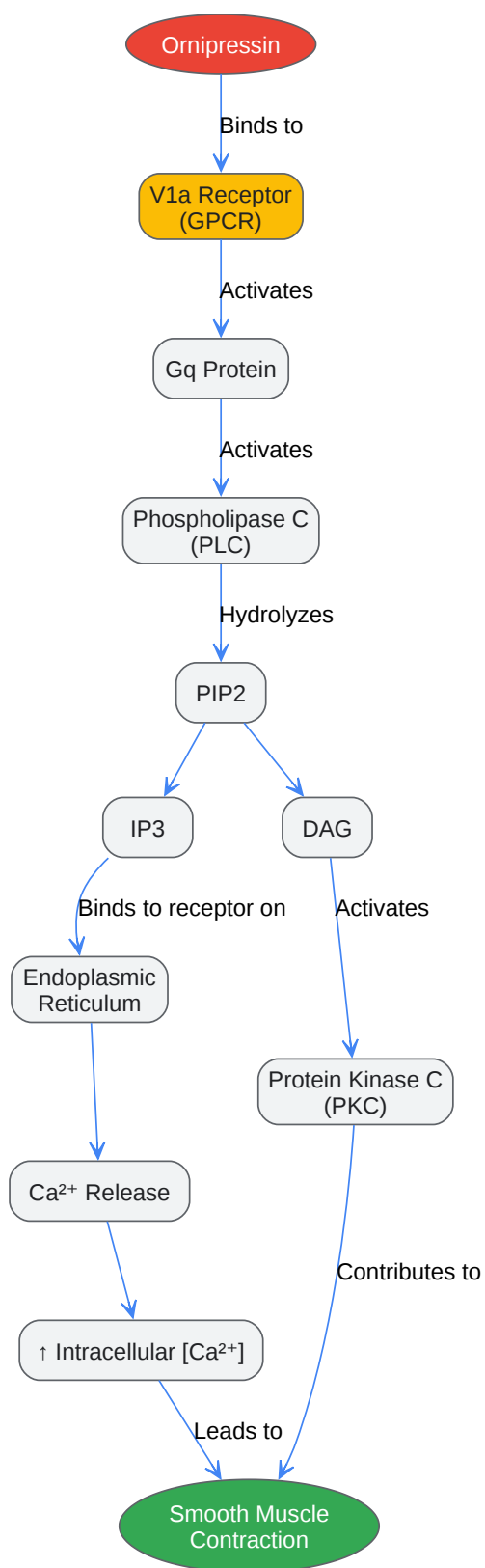
## Synthesis of Ornipressin Acetate

The synthesis of Ornipressin is achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the stepwise construction of peptides on a solid support.[3] The following sections outline a representative workflow for the synthesis of Ornipressin.

## Synthesis Workflow

The overall process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin, followed by on-resin cyclization, cleavage from the resin, and purification.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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